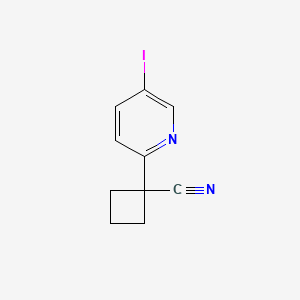
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile involves the reaction of 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile in the presence of sodium hexamethyldisilazane . The reaction is carried out in dry toluene under an inert atmosphere . After the reaction, the product is extracted and dried to yield 1-(5-iodo-pyridin-2-yl)-cyclobutanecarbonitrile .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile is the reaction between 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile . This reaction is facilitated by sodium hexamethyldisilazane in an inert atmosphere .Scientific Research Applications
Synthetic Applications
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile and its derivatives have been extensively studied for their synthetic applications. The compound has been utilized in various chemical reactions, such as the Sonogashira cross-coupling process, to produce novel compounds. For instance, N-(5-iodopyridin-2-yl)aminide demonstrated reactivity in a copper-free Sonogashira cross-coupling process, using PdCl2(PPh3)2 and DABCO as the base under microwave irradiation or traditional heating in acetonitrile, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Cordoba, Izquierdo, & Alvarez-Builla, 2011).
Antiviral Research
The derivatives of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile have shown promising results in antiviral research. Compounds synthesized from this chemical structure have been evaluated for their antiviral activities against significant viruses. For instance, a study reported the synthesis of bipyridine-3′0-carbonitrile derivatives that reacted with halogen-containing reagents to produce thieno[2,3-b]-pyridine derivatives. These newly synthesized compounds were evaluated for their cytotoxicity and antiviral activities against HSV1 (Herpes Simplex virus type 1), HAV (Hepatitis A virus), and MBB, indicating the potential of these compounds in antiviral therapeutics (Attaby, Ali, Elghandour, & Ibrahem, 2006).
properties
IUPAC Name |
1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQZLXZGCKIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

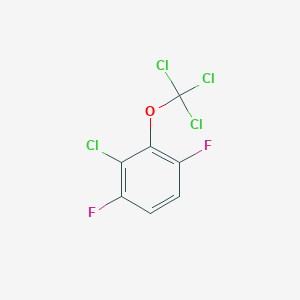
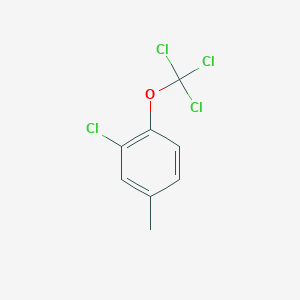
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)



![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)
![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
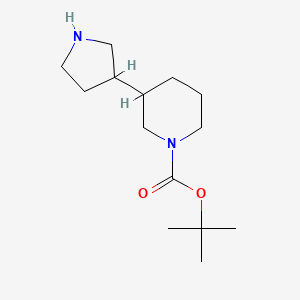
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)
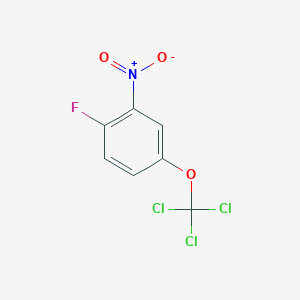
![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)
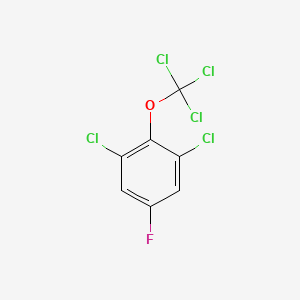
![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)